![molecular formula C14H20N6O3 B2415021 2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol CAS No. 2109085-09-6](/img/structure/B2415021.png)
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol
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Description
This compound is a complex organic molecule that contains several functional groups, including a methoxymethyl group, an oxadiazole ring, a pyrimidine ring, and a piperazine ring . It is related to a class of compounds known as 1-(2-pyrimidin-2-yl)piperazine derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structures of similar compounds have been studied using spectroscopic methods .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been studied for their reactivity. For example, 1-(2-pyrimidin-2-yl)piperazine derivatives have been screened for their monoamine oxidase A and B inhibitory activity .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, it has been evaluated for its inhibitory activity against influenza A and CoxB3 viruses .
- Indole derivatives have been studied as potential anti-HIV agents. While specific research on this compound is limited, the broader class of indole derivatives has shown promise in inhibiting HIV-1 .
Antiviral Activity
Anti-HIV Potential
properties
IUPAC Name |
2-[4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-22-9-12-17-14(23-18-12)11-8-15-10-16-13(11)20-4-2-19(3-5-20)6-7-21/h8,10,21H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFJWQIRPOWVRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol |
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